An In-depth Technical Guide to mPEG9-CH2COOH: Properties, Applications, and Experimental Protocols
An In-depth Technical Guide to mPEG9-CH2COOH: Properties, Applications, and Experimental Protocols
This guide provides a comprehensive technical overview of methoxy-poly(ethylene glycol)-acetic acid with 9 repeating ethylene glycol units (mPEG9-CH2COOH). It is intended for researchers, scientists, and drug development professionals who are utilizing or considering this versatile heterobifunctional linker in their work. This document delves into the core chemical properties, outlines its significant applications, and provides detailed, field-proven experimental protocols to ensure successful implementation in the laboratory.
Introduction: The Strategic Advantage of PEGylation with mPEG9-CH2COOH
The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a cornerstone strategy in drug development and biotechnology.[1][2] It serves to enhance the therapeutic properties of molecules by improving their solubility, stability, and pharmacokinetic profiles.[1][3] mPEG9-CH2COOH is a specific, monodisperse PEG derivative that offers precise control over the linker length, a critical factor in optimizing the biological performance of conjugates. As a heterobifunctional linker, it possesses a methoxy group at one terminus and a carboxylic acid at the other, enabling directional conjugation to target molecules.[4] This guide will explore the unique attributes of the 9-unit ethylene glycol chain and the practical utility of the terminal carboxyl group.
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of mPEG9-CH2COOH is paramount for its effective use. These properties dictate its behavior in solution, its reactivity, and its suitability for various applications.
| Property | Value | Source(s) |
| Synonyms | mPEG9-acid, Methoxy-PEG9-Acetic acid | [5] |
| Molecular Formula | C21H42O12 | [4][5][6] |
| Molecular Weight | 486.55 g/mol | [4][5][6] |
| CAS Number | 405518-55-0 | [4][5][6] |
| Appearance | Varies (consult supplier datasheet) | N/A |
| Purity | Typically ≥95% or ≥98% | [7] |
| Solubility | Soluble in aqueous media and many organic solvents | [7] |
The hydrophilic nature of the PEG chain imparts excellent water solubility to mPEG9-CH2COOH and its conjugates, a crucial attribute for biological applications.[7]
The Chemistry of Conjugation: Activating the Carboxyl Group
The terminal carboxylic acid of mPEG9-CH2COOH is the reactive handle for conjugation, primarily targeting primary amine groups on biomolecules such as proteins, peptides, or small molecule drugs.[7][8] This reaction does not proceed spontaneously; it requires the activation of the carboxyl group to form a more reactive intermediate that is susceptible to nucleophilic attack by the amine.
The most common and robust method for this activation is the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (Sulfo-NHS).[1][3]
Reaction Pathway: EDC/NHS Activation and Amide Bond Formation
The conjugation process is a two-step reaction:
-
Activation: The carboxyl group of mPEG9-CH2COOH is activated by EDC and NHS to form a semi-stable, amine-reactive NHS ester.[1][3]
-
Coupling: The NHS-activated PEG linker readily reacts with a primary amine on the target molecule to form a stable and irreversible amide bond.[3][7]
Caption: Amide bond formation workflow using EDC/NHS chemistry.
Key Applications in Research and Drug Development
The unique properties of mPEG9-CH2COOH make it a valuable tool in a variety of applications:
-
Drug Delivery: PEGylation of small molecule drugs or biologics can enhance their pharmacokinetic profiles by increasing their hydrodynamic size, which can reduce renal clearance and protect them from enzymatic degradation.[1][2][9]
-
Bioconjugation: This linker is widely used to attach PEG chains to proteins, peptides, and oligonucleotides to improve their therapeutic efficacy.[4][5][]
-
Nanomedicine and Nanoparticle Functionalization: The hydrophilic PEG chain can be used to modify the surface of nanoparticles, liposomes, and other drug delivery systems to improve their biocompatibility and reduce non-specific binding.[5][8][]
-
Diagnostic Tools: mPEG9-CH2COOH can be used to link targeting ligands to imaging agents or diagnostic probes.[5]
Experimental Protocols: A Step-by-Step Guide
The following protocols are provided as a starting point and should be optimized for each specific application.
Protocol for EDC/NHS Activation of mPEG9-CH2COOH and Conjugation to a Primary Amine
This protocol describes a general procedure for conjugating mPEG9-CH2COOH to a protein containing accessible primary amine groups (e.g., lysine residues or the N-terminus).
Materials:
-
mPEG9-CH2COOH
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Protein or amine-containing molecule of interest
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0[11]
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[11]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine[11]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for dissolving mPEG9-CH2COOH if necessary
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the Conjugation Buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the Conjugation Buffer via dialysis or a desalting column.[11]
-
Prepare the mPEG9-CH2COOH Solution: Immediately before use, dissolve the mPEG9-CH2COOH in the Activation Buffer. A molar excess (typically 10-50 fold) of the PEG reagent over the protein is recommended as a starting point.
-
Activate the mPEG9-CH2COOH:
-
Add a 1.5 to 2-fold molar excess of EDC and NHS (or Sulfo-NHS) relative to the mPEG9-CH2COOH to the PEG solution.
-
Incubate for 15-30 minutes at room temperature to generate the NHS ester.
-
-
Conjugation to the Protein:
-
Immediately add the activated mPEG9-CH2COOH solution to the protein solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[11]
-
-
Quench the Reaction: Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for an additional 15-30 minutes at room temperature.[11]
-
Purification: Purify the PEG-protein conjugate from unreacted PEG, byproducts, and quenching reagents using a desalting column, dialysis, or size-exclusion chromatography.[11]
Caption: Experimental workflow for protein PEGylation.
Characterization and Analysis of Conjugates
Proper characterization is essential to confirm successful conjugation and to determine the extent of PEGylation.
Analytical Techniques
| Technique | Purpose | Key Observations |
| SDS-PAGE | Assess increase in molecular weight | A shift to a higher apparent molecular weight for the PEGylated protein compared to the unmodified protein. |
| HPLC (Reversed-Phase or Size-Exclusion) | Separate and quantify conjugate from unreacted protein and PEG | Appearance of new peaks corresponding to the PEG-protein conjugate. Can be used to determine purity.[12][13] |
| GPC/SEC | Determine molecular weight distribution | Provides information on the size and dispersity of the polymer and conjugate.[14][15] |
| FTIR Spectroscopy | Confirm functional group changes | Can be used to identify the presence of characteristic PEG and protein functional groups.[16][17][18] |
| NMR Spectroscopy | Structural elucidation | Provides detailed structural information of the starting materials and the final conjugate.[16][18][19] |
| Mass Spectrometry (e.g., MALDI-TOF) | Determine the precise molecular weight of the conjugate | Confirms the number of PEG chains attached to the protein. |
Stability, Storage, and Handling
Proper storage and handling are critical to maintain the integrity and reactivity of mPEG9-CH2COOH.
-
Storage: Store at -20°C in a dry, dark place.[7] Avoid repeated freeze-thaw cycles.
-
Stability: The compound is generally stable under recommended storage conditions.[20] However, the carboxylic acid group can be susceptible to degradation under certain conditions. It is important to avoid high temperatures and strong oxidizing agents.[20][21]
-
Handling: Handle in accordance with good industrial hygiene and safety practices.[20] While not classified as a hazardous substance, it is recommended to wear appropriate personal protective equipment, including gloves and safety glasses.[21][22] In case of contact, wash the affected area with soap and water.[21][22]
Troubleshooting Common Issues in Conjugation
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Conjugation Yield | - Suboptimal pH for activation or conjugation- Inactive EDC/NHS reagents- Presence of primary amines in the buffer (e.g., Tris)- Insufficient molar excess of PEG reagent | - Optimize pH for each step- Use fresh, high-quality EDC and NHS- Ensure the use of amine-free buffers for conjugation- Increase the molar ratio of PEG to the target molecule |
| Protein Precipitation | - High concentration of organic solvent- Change in protein solubility upon PEGylation | - Minimize the use of organic solvents- Perform a small-scale trial to assess solubility- Adjust buffer conditions (pH, ionic strength) |
| Multiple PEGylation Species | - Multiple accessible amine groups on the protein | - Reduce the molar excess of the PEG reagent- Optimize reaction time and temperature- Consider site-specific conjugation strategies if a single species is desired |
Conclusion
mPEG9-CH2COOH is a powerful and versatile tool for the PEGylation of a wide range of molecules. Its well-defined structure and predictable reactivity make it an ideal choice for applications in drug delivery, bioconjugation, and nanotechnology. By understanding its chemical properties and following robust experimental protocols, researchers can effectively leverage the benefits of PEGylation to advance their scientific endeavors. This guide provides a solid foundation for the successful application of mPEG9-CH2COOH, empowering scientists to innovate and develop next-generation therapeutics and diagnostics.
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- SAFETY DATA SHEET. (2015, January 1). Biochempeg Scientific Inc.
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FTIR spectrum of mPEG-OH and mPEG-PLA-OH (A) and NMR of mPEG-PLA (B). - ResearchGate. (n.d.). Retrieved from [Link]
- DMPE-MPEG(2000) - Safety Data Sheet. (2024, October 14). Cayman Chemical.
- Nanomedicine: clinical applications of polyethylene glycol conjugated proteins and drugs. (2006). Clinical Pharmacokinetics, 45(10), 963–979.
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Characterization of Pharmaceutical Polymers by HPLC and GPC - Agilent. (2011, May 23). Retrieved from [Link]
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Safety assessment on polyethylene glycols (PEGs) and their derivatives as used in cosmetic products - ResearchGate. (n.d.). Retrieved from [Link]
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Gel permeation chromatography - Wikipedia. (n.d.). Retrieved from [Link]
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GPC/SEC & HPLC & UHPLC, oh my! - Malvern Panalytical. (2025, February 25). Retrieved from [Link]
- What are the storage stability issues of Mpeg - alkyne solutions? - Blog. (2025, June 26). BroadPharm.
- GC/MS, FTIR and NMR Studies for the Identification and Characterization of Clopidogrel Bisulfate Degradation Products - ResearchG
- ICH Q1 Guideline on stability testing of drug substances and drug products_Step 2b - EMA. (2025, April 11).
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